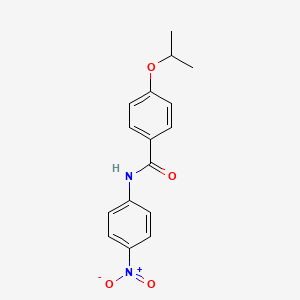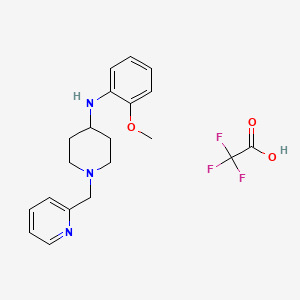
4-isopropoxy-N-(4-nitrophenyl)benzamide
Vue d'ensemble
Description
4-isopropoxy-N-(4-nitrophenyl)benzamide, also known as INB-4, is a small molecule compound that has been widely used in scientific research due to its unique properties. INB-4 is a potent inhibitor of the protein-protein interaction between the transcription factor STAT3 and its upstream activator, JAK2. This interaction is known to play a critical role in the development and progression of many types of cancer, making INB-4 a promising candidate for cancer therapy.
Mécanisme D'action
4-isopropoxy-N-(4-nitrophenyl)benzamide works by inhibiting the interaction between STAT3 and JAK2, which is critical for the activation of STAT3 signaling pathway. This pathway plays a key role in many cellular processes, including cell growth, differentiation, and survival. In cancer cells, aberrant activation of STAT3 signaling pathway is a common occurrence, leading to uncontrolled cell growth and proliferation. By inhibiting this pathway, 4-isopropoxy-N-(4-nitrophenyl)benzamide can effectively suppress the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
4-isopropoxy-N-(4-nitrophenyl)benzamide has been shown to have minimal toxicity in normal cells and tissues, making it a promising candidate for cancer therapy. However, some studies have reported potential off-target effects of 4-isopropoxy-N-(4-nitrophenyl)benzamide, including inhibition of other signaling pathways and modulation of immune response. Further studies are needed to fully understand the biochemical and physiological effects of 4-isopropoxy-N-(4-nitrophenyl)benzamide.
Avantages Et Limitations Des Expériences En Laboratoire
4-isopropoxy-N-(4-nitrophenyl)benzamide has several advantages for laboratory experiments, including its potency, selectivity, and ease of synthesis. However, 4-isopropoxy-N-(4-nitrophenyl)benzamide also has some limitations, including its potential off-target effects, which may complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for the development and application of 4-isopropoxy-N-(4-nitrophenyl)benzamide. One direction is to optimize the synthesis and formulation of 4-isopropoxy-N-(4-nitrophenyl)benzamide to improve its pharmacokinetic properties and efficacy in vivo. Another direction is to investigate the potential of 4-isopropoxy-N-(4-nitrophenyl)benzamide as a combination therapy with other cancer treatments, such as chemotherapy and immunotherapy. Additionally, further studies are needed to fully understand the mechanisms of action and potential off-target effects of 4-isopropoxy-N-(4-nitrophenyl)benzamide.
Applications De Recherche Scientifique
4-isopropoxy-N-(4-nitrophenyl)benzamide has been extensively studied for its potential as a cancer therapy. In preclinical studies, 4-isopropoxy-N-(4-nitrophenyl)benzamide has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, including breast cancer, lung cancer, and leukemia. 4-isopropoxy-N-(4-nitrophenyl)benzamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
Propriétés
IUPAC Name |
N-(4-nitrophenyl)-4-propan-2-yloxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c1-11(2)22-15-9-3-12(4-10-15)16(19)17-13-5-7-14(8-6-13)18(20)21/h3-11H,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXWDPNYISACYQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24794638 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![diethyl 6,6'-(4-nitro-1H-pyrazole-3,5-diyl)bis(2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate)](/img/structure/B4232855.png)
![N-(4-{[ethyl(phenyl)amino]carbonyl}phenyl)-3-nitrobenzamide](/img/structure/B4232886.png)

![N-(2-chlorophenyl)-3-[4-ethyl-5-({2-[(4-ethylphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]propanamide](/img/structure/B4232898.png)
![N-[2-(4-methyl-1-piperidinyl)phenyl]-3-nitro-4-(1-pyrrolidinyl)benzamide](/img/structure/B4232900.png)
![N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-4-phenoxybenzenesulfonamide](/img/structure/B4232903.png)
![N-({[2-(4-acetyl-1-piperazinyl)phenyl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B4232908.png)

![2-{[5-(3,5-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B4232912.png)

![3-iodo-4-methoxy-N-[2-(methylthio)phenyl]benzenesulfonamide](/img/structure/B4232922.png)
![N-[2-(benzyloxy)-3-methoxybenzyl]-2-(1H-indol-3-yl)ethanamine hydrochloride](/img/structure/B4232923.png)
![3-[(2,4-dichlorobenzoyl)amino]-3-(4-methoxyphenyl)propanoic acid](/img/structure/B4232938.png)
![N-isobutyl-5-[4-(4-methylbenzoyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B4232946.png)